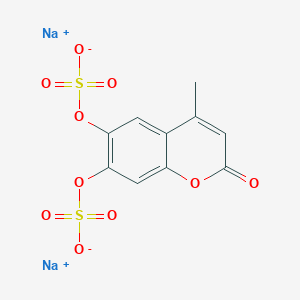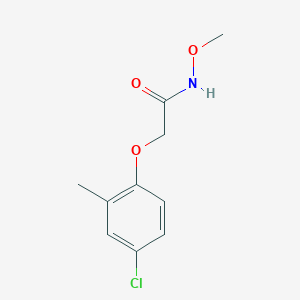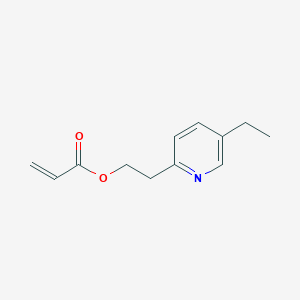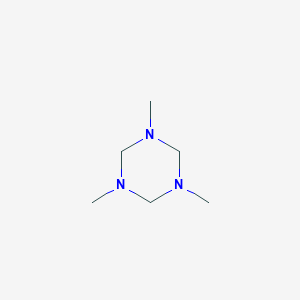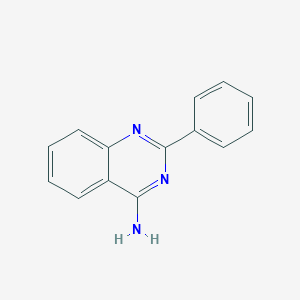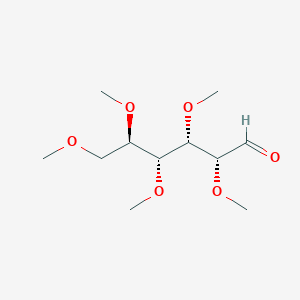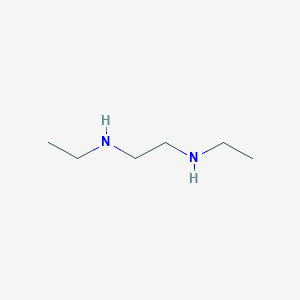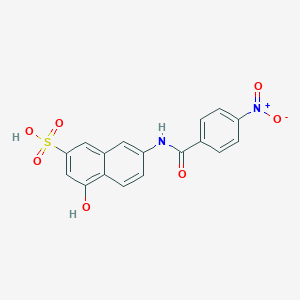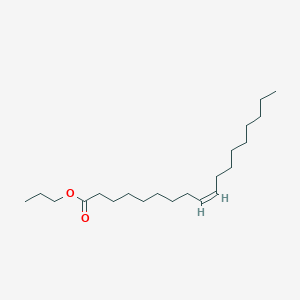
プロピルオレイン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Propyl oleate is an ester formed from the reaction of oleic acid and propanol. It is a colorless to pale yellow liquid with a mild odor. The compound is known for its excellent lubricating properties and is used in various industrial applications, including as a lubricant and an emulsifier .
科学的研究の応用
Propyl oleate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of biological assays and as a carrier for lipophilic compounds.
Medicine: Utilized in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems.
Industry: Acts as a lubricant, plasticizer, and emulsifier in various industrial processes.
作用機序
Target of Action
Propyl oleate is a fatty acid ester derived from oleic acid and propanol
Mode of Action
The mode of action of propyl oleate is primarily physical rather than biochemical. As a lipophilic compound, it can integrate into lipid bilayers, such as cell membranes, and influence their properties . It can also serve as a substrate for various enzymes, such as lipases, which can hydrolyze it into oleic acid and propanol .
Biochemical Pathways
For example, oleic acid can be converted into 10-hydroxystearic acid by oleate hydratases . This reaction is part of the fatty acid metabolism, which plays a crucial role in energy production and storage.
Pharmacokinetics
It can be metabolized by enzymes such as lipases, resulting in the production of oleic acid and propanol . These metabolites can then be further metabolized or excreted.
Result of Action
The primary result of propyl oleate’s action in a biological system is the provision of oleic acid and propanol upon its hydrolysis . Oleic acid is a monounsaturated fatty acid that can be used for energy production or incorporated into cell membranes. Propanol can be further metabolized into propionic acid, a short-chain fatty acid that has various effects on the body, including serving as an energy source for colonocytes.
Action Environment
The action of propyl oleate can be influenced by various environmental factors. For example, the presence of lipases can affect the rate of its hydrolysis . The pH and temperature of the environment can also influence its stability and reactivity. Furthermore, in industrial applications, propyl oleate’s properties, such as its melting point and viscosity, can be affected by temperature .
準備方法
Synthetic Routes and Reaction Conditions
Propyl oleate can be synthesized through the esterification of oleic acid with propanol. The reaction typically involves heating oleic acid and propanol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out at elevated temperatures, usually around 150°C, for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, propyl oleate is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Industrial production often involves continuous processes with efficient separation and purification steps to obtain high-purity propyl oleate .
化学反応の分析
Types of Reactions
Propyl oleate undergoes various chemical reactions, including:
Oxidation: Propyl oleate can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert propyl oleate to its corresponding alcohols.
Substitution: Propyl oleate can undergo substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted esters and other derivatives.
類似化合物との比較
Similar Compounds
- Methyl oleate
- Ethyl oleate
- Butyl oleate
- Isopropyl oleate
Comparison
Propyl oleate is unique due to its specific chain length and ester group, which confer distinct physical and chemical properties. Compared to methyl and ethyl oleate, propyl oleate has a higher molecular weight and different solubility characteristics. It also exhibits better lubricating properties compared to shorter-chain esters like methyl oleate .
特性
CAS番号 |
111-59-1 |
|---|---|
分子式 |
C21H40O2 |
分子量 |
324.5 g/mol |
IUPAC名 |
propyl octadec-9-enoate |
InChI |
InChI=1S/C21H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h11-12H,3-10,13-20H2,1-2H3 |
InChIキー |
BVWMJLIIGRDFEI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCC |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCC |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCC |
Key on ui other cas no. |
68412-05-5 111-59-1 |
物理的記述 |
Liquid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


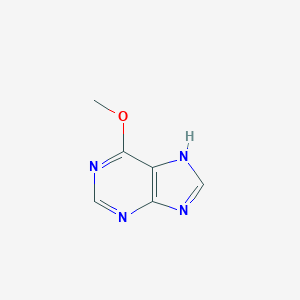
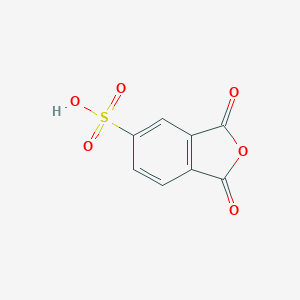
![4-[(4-aminophenyl)azo]phenol](/img/structure/B85512.png)
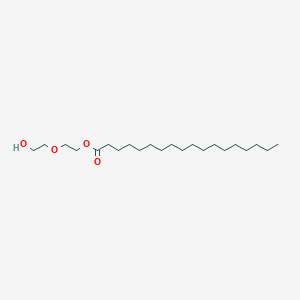
![[(3S,3aS,5aR,5bR,6S,7aS,11aS,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-6-yl] acetate](/img/structure/B85517.png)
